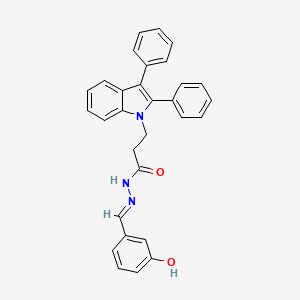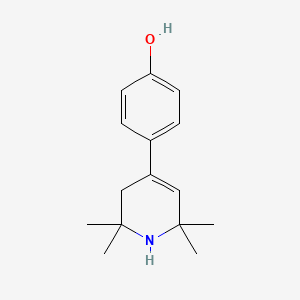
3-(2,3-diphenyl-1H-indol-1-yl)-N'-(3-hydroxybenzylidene)propanohydrazide
Descripción general
Descripción
3-(2,3-diphenyl-1H-indol-1-yl)-N'-(3-hydroxybenzylidene)propanohydrazide is a synthetic compound with potential applications in scientific research. It is a hydrazone derivative of indole, which is known for its diverse biological activities. This compound has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
Aplicaciones Científicas De Investigación
Corrosion Inhibition
Schiff bases derived from L-Tryptophan, including molecules structurally similar to 3-(2,3-diphenyl-1H-indol-1-yl)-N'-(3-hydroxybenzylidene)propanohydrazide, have been investigated for their effectiveness in corrosion inhibition. Studies have shown that these compounds exhibit good inhibition efficiency on the corrosion of stainless steel in acidic environments. Techniques like potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) were used to understand the inhibitors' efficiency. The adsorption of these molecules on stainless steel surfaces was found to obey Langmuir's adsorption isotherm, indicating their potential application in protecting metals against corrosion in industrial settings (Vikneshvaran & Velmathi, 2017).
Antimicrobial Activity
Schiff bases with indole groups, closely related to the chemical structure , have been synthesized and evaluated for their antimicrobial activity. These compounds demonstrated remarkable activity against various microbial strains, highlighting their potential as antimicrobial agents. Their structure and activity were characterized using spectroscopic techniques like Fourier-transform infrared (FTIR) and UV-Visible spectroscopy (Radhakrishnan, Balakrishnan, & Selvaraj, 2020).
Antitumor Activity
Compounds structurally similar to this compound have been developed and tested for their potential antitumor activity. These include a series of (1-(4-methoxybenzyl)indol-3-yl)(1H-pyrazol-1-yl)methanones and related compounds. Their in-vitro evaluation for tumor cell-growth inhibition suggests potential applications in cancer research and treatment (Farghaly, 2010).
Lipase and α-Glucosidase Inhibition
Further research into compounds similar to this compound has revealed their potential in inhibiting enzymes like lipase and α-glucosidase. This suggests their possible use in treating conditions like obesity and diabetes (Bekircan, Ülker, & Menteşe, 2015).
Propiedades
IUPAC Name |
3-(2,3-diphenylindol-1-yl)-N-[(E)-(3-hydroxyphenyl)methylideneamino]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H25N3O2/c34-25-15-9-10-22(20-25)21-31-32-28(35)18-19-33-27-17-8-7-16-26(27)29(23-11-3-1-4-12-23)30(33)24-13-5-2-6-14-24/h1-17,20-21,34H,18-19H2,(H,32,35)/b31-21+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSUOYJUUDMSIKP-NJZRLIGZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N(C3=CC=CC=C32)CCC(=O)NN=CC4=CC(=CC=C4)O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=C(N(C3=CC=CC=C32)CCC(=O)N/N=C/C4=CC(=CC=C4)O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-ylmethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B5434331.png)
![ethyl 4-[({[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B5434335.png)
![2-{[5-cyclopropyl-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5434336.png)
![N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5434340.png)
![methyl 2-{[2-(5-fluoro-1H-benzimidazol-2-yl)-1-pyrrolidinyl]methyl}-1,3-oxazole-4-carboxylate](/img/structure/B5434348.png)
![5-{3-bromo-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5434352.png)
![2-(1-azocanylmethyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B5434356.png)

![1-[3-(diethylamino)propyl]-4-(2,5-dimethylbenzoyl)-5-(2-furyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5434386.png)

![2-amino-N-{[2-(1H-imidazol-1-yl)pyridin-3-yl]methyl}-4-methyl-1,3-benzothiazole-6-carboxamide](/img/structure/B5434403.png)
![(3aR*,5S*,6S*,7aS*)-2-{[4-methyl-2-(4-methyl-1-piperazinyl)-5-pyrimidinyl]carbonyl}octahydro-1H-isoindole-5,6-diol](/img/structure/B5434409.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-(4-fluorophenyl)-N-methylurea](/img/structure/B5434414.png)
![ethyl {3-[4-(1,3-benzodioxol-5-yl)-2-oxo-3-buten-1-yl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate](/img/structure/B5434427.png)